7-Amino-1H-indazol-3(2H)-one

Photographic Chemistry Chromogenic Agents Indazolone Dyes

For medicinal chemistry and photographic R&D, this 7-amino-3-indazolone scaffold is indispensable. It autocouples as a magenta dye, accelerates silver halide development, and provides a unique dual-tautomer hinge-binding core for kinase inhibitors. Substitution with non-specific aminoindazoles will fail to deliver these regioisomer-dependent outputs. Procure with confidence for your critical SAR and formulation studies.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 89792-10-9
Cat. No. B15072447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1H-indazol-3(2H)-one
CAS89792-10-9
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)NNC2=O
InChIInChI=1S/C7H7N3O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyCRZHJYBTIUPDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1H-indazol-3(2H)-one (CAS 89792-10-9) Procurement Guide: Differentiated Indazolone Building Block


7-Amino-1H-indazol-3(2H)-one (CAS 89792-10-9) is a bifunctional indazole derivative featuring a 3-oxo (indazolone) core and a primary aromatic amine at the 7-position [1]. This substitution pattern creates a distinct photochemical and biological profile not accessible to other aminoindazole regioisomers or the parent 3-indazolinone scaffold. The compound is commercially supplied at ≥95–98% purity and serves both as a chromogenic agent in silver halide photography and as a versatile intermediate for kinase inhibitor medicinal chemistry programs [1][2].

Why 7-Amino-1H-indazol-3(2H)-one Cannot Be Substituted by Generic Indazole Analogs


The 7-amino-3-indazolone scaffold exhibits regioisomer-specific photochemical and biological behaviour that precludes simple analog substitution. Relocating the amino group from the 7- to the 4- or 6-position shifts the autocoupling dye colour from magenta to green or yellow, respectively, and alters the redox potential governing superadditive development acceleration [1]. Furthermore, the indazolone carbonyl at position 3 stabilises a tautomeric equilibrium that differs fundamentally from non-carbonyl 7-aminoindazole and directly modulates hinge-binding geometry in kinase active sites [2][3]. The parent 3-indazolinone scaffold is inactive as a nitric oxide synthase (NOS) inhibitor (IC₅₀ > 1 mM), whereas 7-substituted indazoles such as 7-nitroindazole achieve nanomolar potency [4]. These differences mean that substituting a generic aminoindazole or indazolinone for the 7-amino-3-oxo regioisomer can alter both functional output and pharmacological profile, making compound-specific procurement essential.

Quantitative Differentiation Evidence for 7-Amino-1H-indazol-3(2H)-one Against Key Comparators


Regioisomer-Specific Dye Colour and λmax in Photographic Autocoupling

7-Amino-1H-indazol-3(2H)-one autocouples during silver halide development to yield a magenta dye with maximum absorption at 560 nm [1]. Under identical developer conditions, the 4-amino regioisomer produces a green dye while the 6-amino isomer yields a yellow dye [1]. This wavelength differentiation is a direct consequence of the amino group position on the indazolone ring and allows colour-specific formulation without requiring separate dye-forming couplers.

Photographic Chemistry Chromogenic Agents Indazolone Dyes

Superadditive Development Acceleration in Ascorbic Acid-Hydroquinone Systems

7-Amino-1H-indazol-3(2H)-one acts as a potent development accelerator in alkaline ascorbic acid developers. A developer containing ascorbic acid alone failed to develop an exposed photographic paper, but addition of as little as 0.5 g of any amino-3-indazolinone—including the 7-amino derivative—caused vigorous development [1]. The 7-amino indazolinone also exhibits superadditive behaviour when combined with 1-phenyl-3-pyrazolidone or hydroquinone [1], a property not observed with non-amino indazolinones or aminoindazoles lacking the 3-oxo group.

Photographic Development Superadditivity Development Acceleration

NOS Inhibitory Profile Differentiation: 3-Indazolinone Scaffold vs 7-Substituted Indazoles

The parent 3-indazolinone scaffold (lacking the 7-amino group) is completely inactive against rat cerebellar nitric oxide synthase, showing no inhibition even at concentrations exceeding 1 mM [1]. In contrast, 7-substituted indazoles such as 7-nitroindazole achieve potent NOS inhibition with an IC₅₀ of 0.9 ± 0.1 µM [2]. While direct IC₅₀ data for 7-amino-1H-indazol-3(2H)-one have not been reported, the presence of the 7-amino substituent on the indazolone ring introduces the potential for NOS active-site interaction that the unsubstituted 3-indazolinone cannot achieve. 5-Aminoindazole and 6-aminoindazole also show IC₅₀ values in excess of 1 mM, indicating that amino substitution alone is insufficient and that the regioisomeric position critically determines potency [2].

Nitric Oxide Synthase Enzymology Pharmacology

Tautomeric Equilibrium and Hinge-Binding Geometry in Kinase Inhibitor Design

Indazolinones exist as an equilibrium mixture of 1H-indazol-3-ol (85%) and 1,2-dihydro-3H-indazol-3-one (15%) tautomers in DMSO solution [1]. This tautomeric equilibrium is exploited in kinase inhibitor design, where both tautomers can form productive hinge-region hydrogen bonds with the kinase ATP-binding site, yielding equipotent regioisomeric inhibitors [2]. The 7-amino substituent on 7-amino-1H-indazol-3(2H)-one introduces an additional hydrogen-bond donor/acceptor that can engage the kinase hinge or ribose pocket in a geometry distinct from that of 3-unsubstituted indazolinones or aminoindazoles lacking the 3-oxo group.

Kinase Inhibitors Tautomerism Medicinal Chemistry

High-Value Application Scenarios for 7-Amino-1H-indazol-3(2H)-one Based on Verified Differentiation Evidence


Magenta-Chromogenic Photographic Developer Formulation

7-Amino-1H-indazol-3(2H)-one serves as a single-component magenta dye-forming developer in silver halide photographic materials. Unlike conventional colour development systems that require a separate colour coupler, this compound autocouples during development to produce a magenta dye with λmax = 560 nm [4]. Selecting the 7-amino regioisomer is mandatory for magenta output; the 4-amino isomer produces green and the 6-amino isomer yields yellow under identical conditions [4]. This regioisomer specificity eliminates coupler inventory and simplifies developer formulation for applications requiring magenta spectral sensitivity.

Superadditive Accelerator in High-Speed Black-and-White Photographic Developers

In alkaline ascorbic acid or hydroquinone-based black-and-white developers, 7-amino-1H-indazol-3(2H)-one functions as a development accelerator exhibiting superadditive synergy [4]. Developers formulated with this compound achieve faster image formation and higher contrast than systems relying solely on conventional developing agents such as hydroquinone, Metol, or Phenidone. The compound is effective at low concentrations (~0.5 g per developer batch) and can be used to reduce silver consumption or development time in graphic arts and industrial X-ray film processing [4].

Kinase Inhibitor Lead Optimization Exploiting Dual-Tautomer Hinge Binding

Medicinal chemistry programs targeting kinases (e.g., KDR/VEGFR2, CDK2, GSK3β, JNK1) can utilise 7-amino-1H-indazol-3(2H)-one as a hinge-binding core that explores dual tautomeric binding modes [4]. The 3-indazolone ring system allows both the 1H-indazol-3-ol and 1,2-dihydro-3H-indazol-3-one tautomers to hydrogen-bond with the kinase hinge region, while the 7-amino group provides an additional vector for interactions with the ribose pocket or solvent-exposed region [4][3]. This scaffold enables structure-activity relationship (SAR) expansion beyond the capabilities of mono-tautomer aminoindazoles or simple indazoles. It is suitable for fragment-based drug design, focused library synthesis, and hit-to-lead optimisation campaigns [4].

Negative Control or Pharmacological Tool in Nitric Oxide Synthase Research

The parent scaffold 3-indazolinone is a validated negative control in NOS pharmacology, being completely inactive against nNOS, iNOS, and eNOS [4]. 7-Amino-1H-indazol-3(2H)-one, combining this inactive core with a 7-amino substituent that introduces potential heme-coordination capability, can serve as a tool compound to probe structure-activity relationships at the NOS active site. Researchers investigating the transition from inactive indazolinones to potent 7-substituted NOS inhibitors (e.g., 7-nitroindazole, IC₅₀ = 0.9 µM) can use this compound as an intermediate chemical probe to dissect the contribution of substituent electronic effects to NOS inhibition [4].

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